![molecular formula C29H36N2O8S2 B607637 Trimebutine (3-TCBS) CAS No. 1456509-46-8](/img/structure/B607637.png)
Trimebutine (3-TCBS)
描述
三丁胺 3-硫代氨基甲酰苯磺酸盐: 是一种新型化合物,主要用于治疗内脏疼痛,特别是接受无镇静全结肠镜检查的患者 。 它是一种小分子药物,可作为阿片受体激动剂,靶向胃肠道中的阿片受体 .
准备方法
合成路线和反应条件: : 三丁胺 3-硫代氨基甲酰苯磺酸盐的合成涉及三丁胺与 3-硫代氨基甲酰苯磺酸盐的反应。 反应条件通常包括使用有机溶剂和催化剂来促进所需产物的形成 .
工业生产方法: : 三丁胺 3-硫代氨基甲酰苯磺酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保最终产物的产率高和纯度高。 工业生产过程中通常使用先进的纯化技术,例如高效液相色谱 (HPLC) .
化学反应分析
反应类型: : 三丁胺 3-硫代氨基甲酰苯磺酸盐会发生各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构并增强其药理特性至关重要 .
常见试剂和条件
氧化: 在受控条件下使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物: : 这些反应产生的主要产物包括三丁胺 3-硫代氨基甲酰苯磺酸盐的各种衍生物,这些衍生物可能表现出不同的药理活性 .
科学研究应用
三丁胺 3-硫代氨基甲酰苯磺酸盐具有广泛的科学研究应用:
作用机制
相似化合物的比较
生物活性
Trimebutine (3-TCBS), chemically known as 3-(4,5-trimethoxybenzoic acid 2-(dimethylamino)-2-phenylbutyl ester), is a pharmaceutical compound primarily used for its gastrointestinal effects. This article delves into its biological activity, mechanisms of action, clinical applications, and research findings.
Trimebutine exhibits a multifaceted mechanism of action, primarily influencing the gastrointestinal tract:
- Opiate Receptor Agonism : It acts as an agonist at peripheral mu, kappa, and delta opiate receptors, which modulates gut motility and visceral sensitivity .
- Gastrointestinal Peptide Modulation : The compound promotes the release of gastrointestinal peptides such as motilin and influences the secretion of vasoactive intestinal peptide, gastrin, and glucagon. This modulation contributes to its effects on gastric emptying and intestinal motility .
- Phase III Activity Induction : Trimebutine induces phase III-like activity in the migrating motor complex (MMC), essential for normal gastrointestinal motility. This effect has been observed in both adults and infants with dysmotility .
Clinical Applications
Trimebutine is primarily indicated for treating functional bowel disorders, including:
- Irritable Bowel Syndrome (IBS) : Clinical studies demonstrate that trimebutine significantly alleviates symptoms such as abdominal pain, distension, flatulence, constipation, and diarrhea. A controlled trial showed that 200 mg administered three times daily was more effective than placebo in symptom relief .
- Abdominal Pain Management : It has been effective in managing acute and chronic abdominal pain across various patient demographics, including children .
Efficacy in Clinical Trials
A series of clinical trials have confirmed trimebutine's efficacy:
Case Studies
- Infants with Intestinal Dysmotility : A study involving infants showed that intravenous administration of trimebutine resulted in significant phase III-like activity within minutes post-administration, indicating its potential for acute management of severe digestive disorders .
- Visceral Pain Management : In patients with visceral pain syndromes, trimebutine demonstrated a favorable safety profile with minimal side effects reported during trials .
Safety Profile
Trimebutine is generally well-tolerated. The most common side effects reported include mild gastrointestinal disturbances. No serious adverse events have been documented in clinical settings at therapeutic doses .
属性
CAS 编号 |
1456509-46-8 |
---|---|
分子式 |
C29H36N2O8S2 |
分子量 |
604.7 g/mol |
IUPAC 名称 |
3-carbamothioylbenzenesulfonic acid;[2-(dimethylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H29NO5.C7H7NO3S2/c1-7-22(23(2)3,17-11-9-8-10-12-17)15-28-21(24)16-13-18(25-4)20(27-6)19(14-16)26-5;8-7(12)5-2-1-3-6(4-5)13(9,10)11/h8-14H,7,15H2,1-6H3;1-4H,(H2,8,12)(H,9,10,11) |
InChI 键 |
ACKBGPXURGPUEW-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |
规范 SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C1=CC(=CC(=C1)S(=O)(=O)O)C(=S)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
GIC-1001; GIC1001; GIC 1001; GIC1001 TB-905-02; GIC1001 CTB salt; GIC1001 3-carbamothioylbenzenesulfonate salt. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。